molecular formula C28H58O8 B14179336 25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol CAS No. 925245-97-2

25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol

Cat. No.: B14179336
CAS No.: 925245-97-2
M. Wt: 522.8 g/mol
InChI Key: AAXUQTHRVBSIRV-UHFFFAOYSA-N
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Description

25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol is a complex organic compound characterized by its unique structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to achieve the final product. Common synthetic routes include:

    Stepwise Alkylation:

    Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the intermediate compounds, facilitating the formation of the desired functional groups.

    Protective Group Strategies: Protective groups are employed to shield reactive sites during intermediate steps, ensuring selective reactions at specific positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state forms.

    Substitution: Functional groups in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,6,9,9-Pentamethyl-2,10-diazabicyclo[4.4.0]dec-1-ene
  • 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-henicosapentaenyl)oxirane

Uniqueness

25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol is unique due to its specific arrangement of methyl and oxygen-containing groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where similar compounds may not be as effective.

Properties

CAS No.

925245-97-2

Molecular Formula

C28H58O8

Molecular Weight

522.8 g/mol

IUPAC Name

3-[1-[2-[10-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]decoxy]ethoxy]-2-methylpropan-2-yl]oxy-2,3-dimethylbutan-2-ol

InChI

InChI=1S/C28H58O8/c1-26(2,36-28(5,6)27(3,4)30)25-35-24-23-32-17-14-12-10-8-7-9-11-13-16-31-19-21-34-22-20-33-18-15-29/h29-30H,7-25H2,1-6H3

InChI Key

AAXUQTHRVBSIRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCCOCCCCCCCCCCOCCOCCOCCO)OC(C)(C)C(C)(C)O

Origin of Product

United States

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